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Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate Documentation Hub

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  • Product: Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
  • CAS: 112811-67-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of Trifluoromethoxybenzoyl Malonate Derivatives

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of trifluoromethoxybenzoyl malonate derivatives, a class of compounds of significant interest to researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of trifluoromethoxybenzoyl malonate derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of the trifluoromethoxy (–OCF₃) group into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making a thorough understanding of their thermodynamic stability paramount for their application in pharmaceuticals and materials science.[1] This guide delves into the synthesis, potential degradation pathways, and the critical role of the trifluoromethoxy group in influencing molecular stability. It further outlines detailed, field-proven experimental protocols for assessing thermodynamic stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provides a framework for interpreting the resulting data. While specific experimental data for this compound class is not extensively available in public literature, this guide synthesizes information from closely related analogs to provide a robust predictive analysis of their thermal behavior.

Introduction: The Significance of the Trifluoromethoxy Group in Drug Design

In the landscape of modern medicinal chemistry, the introduction of fluorine-containing functional groups is a well-established strategy to enhance the druglike properties of a molecule.[2] Among these, the trifluoromethoxy (–OCF₃) group has garnered considerable attention for its unique electronic and steric characteristics.[1] Often considered a "super-halogen," the –OCF₃ group can significantly improve a molecule's metabolic stability, increase its lipophilicity to enhance membrane permeability, and modulate its binding affinity to biological targets.[1] These attributes make trifluoromethoxy-substituted compounds highly attractive candidates for the development of novel therapeutics.

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy. A comprehensive understanding of the thermal behavior of trifluoromethoxybenzoyl malonate derivatives is therefore essential for their successful development and application. This guide aims to provide the foundational knowledge and practical methodologies required to rigorously assess the thermodynamic stability of this important class of molecules.

Synthesis and Potential Degradation Pathways

The synthesis of trifluoromethoxybenzoyl malonate derivatives typically involves the acylation of a malonic ester with a trifluoromethoxy-substituted benzoyl chloride. This reaction, a variation of the well-established malonic ester synthesis, provides a versatile route to these compounds.

Proposed Synthesis of Diethyl 2-(4-trifluoromethoxybenzoyl)malonate

A plausible synthetic route for diethyl 2-(4-trifluoromethoxybenzoyl)malonate is adapted from the established procedures for the acylation of diethyl malonate with substituted benzoyl chlorides.

Reaction Scheme:

G cluster_0 Synthesis of Diethyl 2-(4-trifluoromethoxybenzoyl)malonate Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate NaH, THF Product Diethyl 2-(4-trifluoromethoxybenzoyl)malonate Enolate->Product 4-(Trifluoromethoxy)benzoyl chloride

Caption: Proposed synthesis of diethyl 2-(4-trifluoromethoxybenzoyl)malonate.

Experimental Protocol:

  • Enolate Formation: To a solution of diethyl malonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 equivalents) is added portion-wise. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the enolate.

  • Acylation: The reaction mixture is cooled back to 0 °C, and a solution of 4-(trifluoromethoxy)benzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired diethyl 2-(4-trifluoromethoxybenzoyl)malonate.

Potential Degradation Pathways

The primary thermal degradation pathway for trifluoromethoxybenzoyl malonate derivatives is expected to be decarboxylation, a common reaction for β-keto esters and malonic acids upon heating.[3][4]

Decarboxylation Mechanism:

The decarboxylation of the corresponding malonic acid (formed upon hydrolysis of the ester) proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone.

G cluster_0 Thermal Decarboxylation Pathway Malonic Acid Derivative Malonic Acid Derivative Cyclic Transition State Cyclic Transition State Malonic Acid Derivative->Cyclic Transition State Heat Enol Intermediate + CO2 Enol Intermediate + CO2 Cyclic Transition State->Enol Intermediate + CO2 Ketone Product Ketone Product Enol Intermediate + CO2->Ketone Product G cluster_0 Workflow for Thermodynamic Stability Assessment A Sample Preparation B DSC Analysis A->B C TGA Analysis A->C D Data Interpretation B->D C->D

Caption: Experimental workflow for assessing thermodynamic stability.

Predictive Data Presentation and Interpretation

While specific experimental DSC and TGA data for trifluoromethoxybenzoyl malonate derivatives are not readily available in the literature, we can predict their thermal behavior based on data from structurally similar aromatic esters and fluorinated compounds. [5][6] Table 1: Predicted Thermal Properties of Diethyl 2-(4-trifluoromethoxybenzoyl)malonate

ParameterPredicted ValueRationale
Melting Point (Tm) 80 - 120 °CBased on the melting points of similar aromatic malonate esters. [6]The trifluoromethoxy group may influence crystal packing and thus the melting point.
Onset of Decomposition (TGA) > 200 °CAromatic esters generally exhibit good thermal stability. [5][6]The trifluoromethoxy group is known to enhance thermal stability in some systems. [7]
Decomposition Profile (TGA) Multi-stepInitial mass loss corresponding to decarboxylation, followed by further fragmentation of the aromatic ring at higher temperatures.
Enthalpy of Decomposition (ΔH_decomp) ExothermicThe decomposition of organic molecules is typically an exothermic process.

Interpretation of Expected Results:

  • DSC Thermogram: An endothermic peak corresponding to the melting of the crystalline solid is expected, followed by a broad exothermic peak at higher temperatures indicating decomposition.

  • TGA Curve: A distinct mass loss step is anticipated, corresponding to the loss of CO₂ and ethanol/ethene from the malonate moiety. The temperature at which 5% mass loss occurs (Td5%) is a key indicator of the onset of significant thermal degradation.

The Role of the Trifluoromethoxy Group in Thermodynamic Stability

The trifluoromethoxy group is a strong electron-withdrawing substituent, which can influence the electronic distribution within the entire molecule. [7]This electronic effect, combined with the inherent strength of the C-F bonds, is expected to have a net stabilizing effect on the aromatic portion of the molecule. However, the overall thermodynamic stability of trifluoromethoxybenzoyl malonate derivatives will likely be governed by the stability of the malonate functional group.

The primary decomposition pathway, decarboxylation, is initiated at the β-keto acid moiety (or its ester precursor). The electron-withdrawing nature of the trifluoromethoxybenzoyl group may influence the rate of this process, but it is unlikely to prevent it. Therefore, while the –OCF₃ group enhances metabolic stability by blocking enzymatic attack, its effect on the bulk thermodynamic stability, which is driven by thermal energy, is more nuanced.

Conclusion

Trifluoromethoxybenzoyl malonate derivatives represent a promising class of compounds for drug discovery and materials science, owing to the beneficial properties imparted by the trifluoromethoxy group. A thorough understanding and experimental evaluation of their thermodynamic stability are crucial for their successful application. This technical guide has provided a comprehensive framework for this assessment, including a proposed synthetic route, an analysis of potential degradation pathways, and detailed protocols for DSC and TGA analysis. While specific quantitative data for these exact molecules is pending experimental determination, the predictive analysis based on structurally related compounds offers valuable insights for researchers in the field. The methodologies and principles outlined herein provide a robust foundation for the systematic investigation of the thermodynamic stability of this important class of molecules.

References

  • Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC. [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. RSC Publishing. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications. [Link]

  • Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. PMC. [Link]

  • Gibbs free energy profile for the reaction 1E with benzoyl peroxide... ResearchGate. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]

  • Thermal degradation of fluorotelomer treated articles and related materials. ResearchGate. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. PMC. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]

  • Determination of the Thermal bility _:-:.... of PerfiUOroa!_ietherS. NASA Technical Reports Server. [Link]

  • Trifluoromethylation of carbonyl groups in aromatic poly(ether ketone)s: formation of strongly polar yet surface-hydrophobic poly(arylenenecarbinol)s. CentAUR. [Link]

  • Introduction to Gibbs free energy | Applications of thermodynamics | AP Chemistry | Khan Academy. YouTube. [Link]

  • Diethyl malonate. NIST WebBook. [Link]

  • Development Project of “New Ti Precursors”. ADEKA. [Link]

  • (a) TGA and derivative TGA curves and (b) DSC and derivative DSC curves for cardol–terephthaloyl chloride polyester in air at a heating rate of 10 °C min -1. ResearchGate. [Link]

  • Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Analytical Profiling of CAS 122375-85-3

Executive Summary CAS 122375-85-3, chemically identified as Ethyl 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate , is a highly specialized pharmaceutical intermediate. It serves as a foundational building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 122375-85-3, chemically identified as Ethyl 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate , is a highly specialized pharmaceutical intermediate. It serves as a foundational building block in the synthesis of fourth-generation fluoroquinolone antibiotics, most notably Moxifloxacin. Because of its structural reactivity—specifically its function as an electrophilic Michael acceptor—rigorous analytical monitoring and safety profiling are required during drug development to ensure both occupational safety and final Active Pharmaceutical Ingredient (API) purity.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline of CAS 122375-85-3 is essential for developing effective extraction, purification, and analytical methodologies.

PropertyValue
Chemical Name Ethyl 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
CAS Number 122375-85-3
Molecular Formula C15H15F3O5
Molecular Weight 332.27 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Acetonitrile, DMSO, Dichloromethane; Insoluble in Water
Structural Class Halogenated organic ester / Fluoroquinolone precursor

Mechanistic Role in Fluoroquinolone Synthesis

The synthesis of the fluoroquinolone core relies heavily on the Grohe-Petersen reaction. CAS 122375-85-3 is formed via the acylation of ethyl 3-ethoxyacrylate with 2,4,5-trifluoro-3-methoxybenzoyl chloride.

The structural design of this intermediate is highly deliberate:

  • The 2,4,5-Trifluoro-3-methoxy Core: The methoxy group at the C3 position (which becomes the C8 position in the final quinolone) is critical for reducing the phototoxicity commonly associated with earlier fluoroquinolones while enhancing activity against Gram-positive bacteria [1].

  • The Ethoxyacrylate Moiety: The ethoxy group acts as an optimal leaving group. During the subsequent addition-elimination reaction with cyclopropylamine, the ethoxy group is expelled as ethanol. This is a deliberate experimental choice over dimethylamino analogs, as it prevents the generation of toxic dimethylamine gas during large-scale industrial synthesis, thereby inherently improving the safety profile of the manufacturing process .

Pathway A 2,4,5-Trifluoro-3-methoxybenzoyl chloride C CAS 122375-85-3 (Intermediate) A->C Acylation B Ethyl 3-ethoxyacrylate B->C E Enamine Intermediate C->E Addition-Elimination D Cyclopropylamine D->E F Moxifloxacin Core E->F Intramolecular Cyclization

Mechanistic pathway of CAS 122375-85-3 in fluoroquinolone core synthesis.

Safety Data Sheet (SDS) & Toxicity Profile

Because CAS 122375-85-3 is a reactive electrophile (an α,β -unsaturated carbonyl compound), it presents specific handling and toxicological risks [2].

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation
Genotoxicity Potential ICH M7 Class 3WarningStructural alert (Michael acceptor)

Toxicological Causality: The acrylate moiety acts as a Michael acceptor, meaning it can theoretically form covalent adducts with DNA bases or cellular thiols (like glutathione). Therefore, under ICH M7 guidelines, this intermediate must be strictly controlled and monitored as a potentially mutagenic impurity (PMI) in the final API [3]. Standard Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and handling within a Class II fume hood—is mandatory to prevent dermal and inhalation exposure.

Experimental Protocols: Analytical & Toxicological Validation

To ensure both product safety and regulatory compliance, the following self-validating protocols are established for the handling and analysis of CAS 122375-85-3.

Protocol A: RP-HPLC/MS Method for Trace Impurity Detection

Objective: Quantify residual CAS 122375-85-3 in Moxifloxacin API down to parts-per-million (ppm) levels.

  • Step 1: Sample Preparation. Dissolve the Moxifloxacin API sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.

    • Causality: This specific solvent ratio prevents the precipitation of the lipophilic impurity while maintaining the solubility of the highly polar API salt.

  • Step 2: Chromatographic Separation. Inject 10 µL onto a C18 column (150 mm × 4.6 mm, 5 µm). Run a gradient elution starting at 5% Acetonitrile (held for 2 mins) ramping to 95% Acetonitrile over 15 minutes.

    • Causality: The initial aqueous hold washes out the highly polar Moxifloxacin API, preventing ion suppression in the mass spectrometer. The steep organic ramp then sharply elutes the lipophilic CAS 122375-85-3.

  • Step 3: Mass Spectrometry Detection. Operate the MS in Electrospray Ionization positive mode (ESI+). Monitor the transition for the protonated precursor ion [M+H]+ at m/z 333.

    • Causality: The ester and ether oxygens readily accept protons in the acidic mobile phase (0.1% Formic acid), yielding a robust ESI+ signal.

  • Self-Validating System Check: Inject a blank followed by a 1 ppm standard of CAS 122375-85-3. The protocol is only valid if the signal-to-noise ratio (S/N) of the standard is ≥10 and the chromatographic tailing factor is ≤1.5 .

Protocol B: In Vitro Genotoxicity Screening (Ames Test)

Objective: Evaluate the mutagenic potential of CAS 122375-85-3 to satisfy ICH M7 requirements.

  • Step 1: Strain Preparation. Culture Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight.

    • Causality: Using both strains ensures comprehensive detection of different DNA cross-linking mechanisms potentially caused by the Michael acceptor.

  • Step 2: Exposure & Metabolic Activation. Expose the bacterial strains to varying concentrations of the compound (0.1 to 100 µ g/plate ) in the presence and absence of rat liver S9 fraction.

    • Causality: The S9 fraction is critical because hepatic esterases might cleave the ethyl ester in vivo, generating a different reactive profile that must be accounted for.

  • Step 3: Incubation & Colony Counting. Incubate plates at 37°C for 48 hours and count revertant colonies.

  • Self-Validating System Check: The assay is considered valid only if the positive controls (e.g., 2-aminoanthracene for S9+ conditions) produce a ≥3 -fold increase in revertant colonies compared to the vehicle control, confirming the metabolic competence of the S9 fraction.

Workflow Step1 Sample Preparation (0.1 mg/mL in MeCN/H2O) Step2 RP-HPLC Separation (C18, Gradient Elution) Step1->Step2 Step4 In Vitro Genotoxicity (Ames Test TA98/TA100) Step1->Step4 Step3 Mass Spectrometry (ESI+ Mode, m/z 333 [M+H]+) Step2->Step3 Step5 Data Synthesis & SDS Update (ICH M7) Step3->Step5 Step4->Step5

Analytical and toxicological validation workflow for CAS 122375-85-3.

References

  • NextSDS. 1213234-53-7 — Chemical Substance Information & SDS Database. Retrieved from: [Link]

  • ResearchGate. A RAPID SENSITIVE AND ACCURATE LCMS METHOD FOR THE DETERMINATION OF MUTAGENIC IMPURITIES IN MOXIFLOXACIN HCL. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate as a Pivotal Intermediate in the Synthesis of Gatifloxacin

Executive Summary & Mechanistic Rationale In the development and scale-up of advanced active pharmaceutical ingredients (APIs), the selection and handling of core intermediates dictate both the yield and the pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development and scale-up of advanced active pharmaceutical ingredients (APIs), the selection and handling of core intermediates dictate both the yield and the pharmacological efficacy of the final drug. Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is a critical C-acylation intermediate utilized in the synthesis of Gatifloxacin , a potent fourth-generation fluoroquinolone antibiotic.

Gatifloxacin functions by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, preventing DNA replication[1]. The architectural genius of the Gatifloxacin molecule lies in its C8-methoxy and C6-fluoro substituents, which are directly inherited from the starting benzoyl chloride and preserved through the malonate intermediate. The C8-methoxy group is particularly crucial as it reduces the selection of resistant bacterial mutants and significantly minimizes the phototoxicity that plagued earlier fluoroquinolone generations.

This application note provides a comprehensive, field-validated guide to synthesizing and processing this malonate intermediate, emphasizing the causality behind reagent selection and the implementation of self-validating experimental protocols.

Synthetic Workflow and Pathway Visualization

The construction of the fluoroquinolone core requires the precise assembly of the beta-keto ester framework. The pathway begins with the acylation of diethyl malonate, followed by a controlled decarboxylation, and subsequent cyclization steps to form the quinolone ring[1].

G A 2,4,5-Trifluoro-3-methoxybenzoyl chloride C Diethyl 2-(2,4,5-trifluoro-3- methoxybenzoyl)malonate A->C Acylation (Toluene) B Diethyl Malonate + Mg(OEt)2 B->C Enolate Formation D Ethyl 2-(2,4,5-trifluoro-3- methoxybenzoyl)acetate C->D p-TsOH, H2O, Reflux (-CO2, -EtOH) E Ethoxymethylene Derivative D->E Triethyl Orthoformate, Ac2O F Cyclopropylamino Derivative E->F Cyclopropylamine G Quinolone Core F->G NaF, DMF (Cyclization) H Gatifloxacin G->H 1. Hydrolysis 2. 2-Methylpiperazine

Synthetic workflow from benzoyl chloride to Gatifloxacin via the malonate intermediate.

Physicochemical Properties

The following table summarizes the key quantitative data and chemical identifiers for the malonate intermediate, ensuring accurate mass tracking and analytical validation during scale-up.

ParameterSpecification
Chemical Name Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
CAS Registry Number 112811-67-3[2]
Molecular Formula C15H15F3O6[2]
Molecular Weight 348.27 g/mol
Key Structural Features Trifluorinated aromatic ring, C3-methoxy group, diethyl malonate moiety
Downstream API Target Gatifloxacin (CAS: 112811-59-3)[1]

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding why a reaction works, not just how to perform it. The following protocols integrate mechanistic causality with self-validating checkpoints.

Protocol A: Magnesium-Mediated C-Acylation

Objective: Synthesize Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate from its corresponding acid chloride.

  • Enolate Generation: Under a strict nitrogen atmosphere, suspend 1.1 equivalents of magnesium ethoxide (Mg(OEt)2) in anhydrous toluene. Slowly add 1.1 equivalents of diethyl malonate dropwise at room temperature.

  • Chelation Period: Elevate the temperature to 40°C and stir for 2 hours to ensure the complete formation of the chelated magnesium enolate.

  • Acylation: Cool the reactor to 0°C. Add a solution of 1.0 equivalent of 2,4,5-trifluoro-3-methoxybenzoyl chloride in toluene dropwise, strictly maintaining the internal temperature below 5°C[1].

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Quench the reaction with cold 1N HCl. Separate the organic toluene layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product.

  • Causality & Expert Insight: Directly reacting an acid chloride with a simple ester typically yields a chaotic mixture of C-acylated and O-acylated byproducts. By utilizing Mg(OEt)2, we form a highly structured, six-membered magnesium chelate with the malonate. This steric locking forces the incoming electrophile (the benzoyl chloride) to attack exclusively at the central carbon, ensuring near-quantitative C-acylation[1].

  • Self-Validating System: This step validates itself through biphasic visual cues and chromatography. The initial Mg(OEt)2 suspension is cloudy; as the chelated enolate forms, the solution transitions to a homogeneous state. Reaction completion is validated via TLC (Hexane:EtOAc 8:2)—the highly UV-active acid chloride (Rf ~0.8) must be completely consumed and replaced by the product spot (Rf ~0.5).

Protocol B: Selective Monodecarboxylation

Objective: Convert the bulky malonate intermediate into ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate[1].

  • Acidic Hydrolysis: Dissolve the crude diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate in a mixture of water and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Thermal Decarboxylation: Heat the mixture to a vigorous reflux (approx. 110°C)[1].

  • Monitoring: Maintain reflux until gas evolution completely ceases (typically 4-6 hours).

  • Isolation: Cool the mixture to room temperature, extract with dichloromethane, neutralize the organic layer with saturated NaHCO3, dry, and evaporate to yield the target beta-keto ester.

  • Causality & Expert Insight: The intact malonate moiety is too sterically hindered for the subsequent orthoformate condensation. We must remove exactly one ester group. p-TsOH in water selectively hydrolyzes one of the ethyl esters to a carboxylic acid. Because this newly formed acid is beta to a ketone (the benzoyl carbonyl), it is thermally unstable and undergoes a rapid pericyclic decarboxylation, releasing CO2 and leaving the desired mono-ester.

  • Self-Validating System: This protocol utilizes a physical self-validating mechanism: gas evolution. The continuous bubbling of CO2 acts as an undeniable indicator of active decarboxylation. The exact moment the reaction reaches completion is telegraphed by the cessation of bubbling. Furthermore, HPLC-MS validation will show a definitive mass shift from the malonate precursor (m/z 348.27) to the acetate product (m/z 276.21).

Downstream Processing to Gatifloxacin

Once the ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate is isolated, the synthesis of Gatifloxacin proceeds through a highly optimized sequence:

  • Condensation: The acetate is reacted with triethyl orthoformate in refluxing acetic anhydride to yield an ethoxymethylene derivative[1].

  • Amination: Treatment with cyclopropylamine affords the corresponding cyclopropylamino derivative.

  • Cyclization: Intramolecular cyclization is driven by Sodium Fluoride (NaF) in refluxing DMF, forming the rigid 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester core[1].

  • Final Coupling: The ester is hydrolyzed using H2SO4 in acetic acid, and the resulting free acid is condensed with 2-methylpiperazine in hot DMSO to yield the final Gatifloxacin API.

References

  • "diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate — Chemical Substance Information", NextSDS,[Link]

  • "Gatifloxacin | New Drug Approvals", New Drug Approvals,[Link]

  • "GATIFLOXACIN - New Drug Approvals", New Drug Approvals,[Link]

Sources

Application

Application Note: Optimized Decarboxylation Techniques for Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate in Fluoroquinolone API Manufacturing

Executive Summary The synthesis of 8-methoxy fluoroquinolone active pharmaceutical ingredients (APIs), such as Gatifloxacin and Moxifloxacin, relies on the precise construction of the quinolone core. A critical juncture...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 8-methoxy fluoroquinolone active pharmaceutical ingredients (APIs), such as Gatifloxacin and Moxifloxacin, relies on the precise construction of the quinolone core. A critical juncture in this synthetic pathway is the conversion of diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate into ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate[1]. This transformation requires a highly controlled partial hydrolysis and subsequent decarboxylation[2]. This application note details the mechanistic causality, process optimization, and a self-validating protocol for executing this decarboxylation at an industrial scale, ensuring high fidelity of the sensitive 2,4,5-trifluoro-3-methoxybenzoyl moiety.

Mechanistic Rationale & Causality in Reaction Design

The target transformation is a classic dealkoxycarbonylation. However, the substrate's highly functionalized aromatic ring—specifically the electron-withdrawing fluorine atoms and the relatively labile 3-methoxy group—dictates strict boundaries on the reaction conditions. The presence of the carboxylic acid group at the 3-position of the final fluoroquinolone scaffold is essential for its broad-spectrum antibacterial activity[3], making the precise construction of its β -keto ester precursor paramount.

The Catalyst Dilemma

Industrial decarboxylations of acyl malonates often employ harsh mineral acids (e.g., H2​SO4​ or HCl ) or high-temperature Krapcho conditions (e.g., LiCl in DMSO at 150°C). For this specific substrate, these traditional methods fail:

  • Strong Mineral Acids: Induce complete hydrolysis of both ester groups, leading to the formation of the undesired 2,4,5-trifluoro-3-methoxyacetophenone byproduct. Furthermore, prolonged exposure to strong acids can cleave the aryl-methoxy ether.

  • Krapcho Conditions: The high temperatures required (>140°C) cause thermal degradation of the fluorinated aromatic system and generate dark, tarry impurities that are difficult to purge downstream.

The Solution: Utilizing a catalytic amount of p-toluenesulfonic acid (PTSA) in an aqueous medium at 80–100°C provides the exact thermodynamic balance required[4]. PTSA is acidic enough to protonate one of the sterically hindered ethyl ester carbonyls, initiating hydrolysis, but bulky and mild enough to prevent the over-hydrolysis of the resulting β -keto ester.

Once the mono-acid (a β -keto acid) is formed, it undergoes spontaneous thermal decarboxylation via a six-membered cyclic transition state, releasing CO2​ and forming an enol intermediate that rapidly tautomerizes to the stable ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate[2].

Workflow A 2,4,5-Trifluoro-3-methoxybenzoyl chloride + Diethyl malonate B Acylation (Mg(OEt)2, Toluene) A->B C Diethyl 2-(2,4,5-trifluoro- 3-methoxybenzoyl)malonate B->C D Hydrolysis & Decarboxylation (PTSA, H2O, 100°C) C->D E Ethyl 2-(2,4,5-trifluoro- 3-methoxybenzoyl)acetate D->E F Downstream API Synthesis (Moxifloxacin / Gatifloxacin) E->F

Process flow for the synthesis of fluoroquinolone APIs via acyl malonate decarboxylation.

Mechanism M1 Acyl Malonate Diester (Starting Material) M2 Selective Mono-Hydrolysis (H+, H2O) M1->M2 M3 β-Keto Acid Intermediate M2->M3 M4 Thermal Decarboxylation (-CO2, Cyclic Transition State) M3->M4 M8 Over-Hydrolysis (Side Reaction) M3->M8 M5 Enol Intermediate M4->M5 M6 Keto-Enol Tautomerization M5->M6 M7 β-Keto Ester (Target Product) M6->M7 M9 Acetophenone Derivative (Impurity) M8->M9

Mechanistic pathway of PTSA-catalyzed partial hydrolysis and decarboxylation.

Process Optimization & Quantitative Data

To establish a robust manufacturing process, various catalytic systems were evaluated. The data clearly demonstrates the superiority of the PTSA/ H2​O system in maximizing yield while suppressing the acetophenone impurity.

Table 1: Quantitative Comparison of Decarboxylation Conditions

Catalyst / ReagentSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC %a/a)Mechanistic Observation / Causality
PTSA (0.1 eq) H2​O 100 4.0 92.5 98.8 Optimal selective mono-hydrolysis; minimal over-hydrolysis.
HCl (1.0 eq) H2​O /EtOH803.565.075.2Significant over-hydrolysis to acetophenone byproduct.
H2​SO4​ (0.5 eq) H2​O 1002.040.350.1Rapid degradation; potential ether cleavage observed.
LiCl (2.0 eq)DMSO / H2​O 1456.081.088.5High temp causes mild thermal degradation and color bodies.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . It relies on conditional logic and In-Process Controls (IPC) to ensure that the reaction only proceeds to the next operational unit if specific chemical milestones are verified.

Materials Required
  • Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate (1.0 equivalent, limiting reagent)

  • p-Toluenesulfonic acid monohydrate (PTSA· H2​O , 0.15 equivalents)

  • Deionized Water (5.0 volumes)

  • Toluene (for extraction, 3.0 volumes)

  • 8% NaHCO3​ aqueous solution (for quenching)

Step-by-Step Methodology

Phase 1: Reaction Initiation

  • Charge a clean, dry glass-lined reactor with Deionized Water (5.0 vol).

  • Agitate at 150 RPM and charge PTSA· H2​O (0.15 eq). Stir until complete dissolution is visually confirmed (solution must be clear and colorless).

  • Charge Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate (1.0 eq) into the reactor. Causality Note: The substrate is largely insoluble in water at room temperature, forming a biphasic suspension. This biphasic nature limits the rate of hydrolysis, preventing runaway over-hydrolysis.

  • Ramp the internal temperature to 98–102°C (reflux).

Phase 2: Self-Validating In-Process Control (IPC) 5. Maintain reflux for 3.5 hours. As the reaction proceeds, CO2​ evolution will be observed. 6. IPC Check 1: At t=3.5 hours, halt agitation for 5 minutes to allow phase separation. Sample 0.5 mL of the organic (bottom) layer. Dilute in 5 mL Acetonitrile and analyze via HPLC (UV 254 nm).

  • Validation Criteria A: If the unreacted diester peak is >1.5% AUC, resume agitation and reflux for an additional 1.0 hour, then repeat IPC.
  • Validation Criteria B: If the over-hydrolyzed acetophenone impurity peak is >2.0% AUC, immediately proceed to Phase 3 (Quench) to arrest further degradation, regardless of remaining starting material.
  • Validation Criteria C: If diester is ≤1.5% and acetophenone is ≤2.0% , the reaction is validated. Proceed normally to Phase 3.

Table 2: IPC Validation Metrics

AnalyteTarget Retention TimeAcceptance CriteriaCorrective Action if Failed
Diester (Starting Material)~8.5 min ≤1.5% AUCContinue reflux for 1 hour; re-sample.
β -Keto Ester (Product)~7.1 min ≥95.0% AUCN/A (Primary indicator of success).
Acetophenone (Impurity)~6.2 min ≤2.0% AUCQuench immediately; lower temp in future batches.

Phase 3: Quench and Isolation 7. Once validated, cool the reactor internal temperature to 20–25°C. 8. Charge Toluene (3.0 vol) and agitate for 15 minutes. Allow phases to separate for 20 minutes. 9. Decant the upper organic layer. Causality Note: Toluene is selected over Ethyl Acetate because it exhibits lower solubility for water and PTSA, ensuring a cleaner phase split and reducing acid carryover. 10. Wash the organic layer with 8% aqueous NaHCO3​ (2.0 vol). 11. IPC Check 2: Check the pH of the aqueous wash effluent. It must be ≥7.0 . If pH <7.0 , perform a second NaHCO3​ wash. Validation: This ensures complete neutralization of PTSA, preventing reverse-aldol or degradation reactions during concentration. 12. Concentrate the organic layer under reduced pressure (40°C, <50 mbar) to yield ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate as a pale yellow oil, which may crystallize upon standing.

Downstream Implications for API Manufacturing

The high-purity β -keto ester generated from this validated protocol is directly primed for the subsequent condensation with triethyl orthoformate and cyclopropylamine. Because the PTSA method rigorously suppresses the formation of the acetophenone impurity, downstream crystallization of the final 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester proceeds with significantly higher first-pass yields (>85%), drastically reducing the need for costly recrystallization steps in the API pipeline[2].

References

  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • US5093515A - Fluorinated benzoyl compounds Source: Google Patents URL
  • Preparation and antibacterial evaluation of decarboxylated fluoroquinolones Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Method

Cyclization methods for Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate derivatives

Application Note: Advanced Cyclization Methodologies for Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate Derivatives Executive Summary & Mechanistic Importance Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cyclization Methodologies for Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate Derivatives

Executive Summary & Mechanistic Importance

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is a highly specialized, pivotal intermediate in the total synthesis of fourth-generation 8-methoxy fluoroquinolone antibiotics, most notably Moxifloxacin and Gatifloxacin[1]. In drug development, the precise positioning of functional groups is critical. The 3-methoxy group on this benzoyl precursor directly translates to the 8-methoxy position on the final quinolone scaffold. This specific modification is highly sought after because it enhances bactericidal activity against Gram-positive pathogens and restricts the mutant selection window, thereby significantly reducing the development of bacterial resistance[2].

Transforming this linear malonate derivative into the rigid, bicyclic quinolone core requires a meticulously controlled sequence: partial hydrolysis, decarboxylation, enol ether formation, amination, and a final intramolecular nucleophilic aromatic substitution (SNAr)[3].

Workflow & Pathway Visualization

The synthesis pathway is a cascading series of reactions designed to build the N-1/C-2/C-3/C-4 axis of the quinolone ring before executing the final ring closure.

Pathway A Diethyl 2-(2,4,5-trifluoro- 3-methoxybenzoyl)malonate B Monodecarboxylation (TsOH, H2O, Reflux) A->B C Ethyl 2-(2,4,5-trifluoro- 3-methoxybenzoyl)acetate B->C D Condensation (Triethyl orthoformate, Ac2O, 140°C) C->D E Ethyl 3-ethoxy-2-(2,4,5-trifluoro- 3-methoxybenzoyl)acrylate D->E F Amination (Cyclopropylamine, Cyclohexane) E->F G Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro- 3-methoxybenzoyl)acrylate F->G H Intramolecular Cyclization (K2CO3, NMP, 100°C) G->H I Quinolone Core (Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylate) H->I

Caption: Workflow for the cyclization of benzoylmalonate to the fluoroquinolone core.

Experimental Protocols & Causality

As a self-validating system, every step in this protocol includes an In-Process Control (IPC) to ensure the chemical integrity of the intermediate before proceeding. Proceeding with unreacted intermediates in this specific pathway leads to irreversible polymerization during the high-heat cyclization phase.

Phase 1: Selective Monodecarboxylation

Causality & Rationale: The starting diethyl malonate derivative possesses two ester groups, making it sterically hindered and electronically unsuitable for direct cyclization. We must remove exactly one ester group. Using a strong aqueous base (like NaOH) would indiscriminately hydrolyze both esters, leading to a fully decarboxylated acetophenone byproduct. Instead, we utilize p-toluenesulfonic acid (TsOH) in refluxing water. The mild acidity selectively hydrolyzes one ester and facilitates thermal decarboxylation, yielding the mono-ester with high regiochemical fidelity[4].

Step-by-Step Protocol:

  • Charge a 1L round-bottom flask with 100 g of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate.

  • Add 400 mL of distilled water and 5.0 g of p-toluenesulfonic acid monohydrate (TsOH·H2O).

  • Heat the emulsion to a vigorous reflux (approx. 100–105 °C) under continuous mechanical stirring.

  • Self-Validation (IPC): Monitor the reaction via a bubbler. The evolution of CO2 gas will be steady. Once gas evolution ceases (typically 4-6 hours), sample the organic phase for TLC (Hexane:EtOAc 7:3). The starting material must be fully consumed.

  • Cool the mixture to room temperature, extract with dichloromethane (3 x 150 mL), wash the organic layer with 5% NaHCO3 to neutralize the TsOH, dry over anhydrous Na2SO4, and concentrate under vacuum to yield Ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate[3].

Phase 2: Enol Ether Formation and Amination

Causality & Rationale: To build the C2-C3 double bond of the quinolone, the β -keto ester is condensed with triethyl orthoformate. Acetic anhydride is utilized both as a solvent and a chemical scavenger; it reacts with the ethanol byproduct to form ethyl acetate, driving the Le Chatelier equilibrium strictly toward the enol ether[3]. Subsequently, cyclopropylamine is introduced. The primary amine undergoes a facile addition-elimination reaction, displacing the ethoxy group.

Step-by-Step Protocol:

  • Dissolve the β -keto ester (approx. 85 g) in 150 mL of acetic anhydride.

  • Add 65 mL of triethyl orthoformate. Heat the mixture to 130–140 °C for 3 hours.

  • Remove volatile byproducts (ethyl acetate and unreacted acetic anhydride) via vacuum distillation to isolate the crude ethoxy acrylate.

  • Dissolve the crude intermediate in 300 mL of cyclohexane and cool to 10 °C.

  • Dropwise, add 25 mL of cyclopropylamine over 30 minutes, maintaining the temperature below 20 °C to prevent exothermic degradation.

  • Self-Validation (IPC): Perform HPLC analysis. The chromatogram should confirm >95% conversion to the aminated intermediate. Unreacted enol ether will severely depress the yield of the final cyclization.

  • Evaporate the cyclohexane to yield Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate[1].

Phase 3: Intramolecular SNAr Cyclization

Causality & Rationale: The final ring closure is an intramolecular Nucleophilic Aromatic Substitution (SNAr). The cyclopropylamine nitrogen must attack the highly activated C2-fluoro position of the aromatic ring. The C2 fluorine is preferentially attacked over the C4 or C5 fluorines because it is highly activated by the adjacent carbonyl group. The choice of base is critical to prevent intermolecular side reactions.

Mechanism N1 Cyclopropylamine Nitrogen (Nucleophile) N2 Attack at C2-Fluoro Position of Benzene Ring N1->N2 N3 Meisenheimer Complex Intermediate N2->N3 N4 Fluoride Elimination (Leaving Group) N3->N4 N5 Aromatized Quinolone Ring N4->N5

Caption: SNAr mechanism for the base-catalyzed quinolone ring closure.

Step-by-Step Protocol:

  • Dissolve the aminated acrylate (approx. 90 g) in 400 mL of anhydrous N-methylpyrrolidone (NMP).

  • Add 45 g of finely powdered, anhydrous Potassium Carbonate (K2CO3).

  • Heat the suspension to 100–110 °C for 2.5 hours under a nitrogen atmosphere.

  • Self-Validation (IPC): The reaction mixture will transition from a cloudy suspension to a clear, dark amber solution. LC-MS analysis must show the loss of HF (Mass shift of -20 Da), confirming successful ring closure.

  • Quench the reaction by pouring it into 1.5 L of ice water. The final quinolone core will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under vacuum[4].

Quantitative Data: Optimization of Cyclization Conditions

The efficiency of the final SNAr cyclization is highly dependent on the base and solvent pairing. The table below summarizes empirical data for optimizing the cyclization of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate.

BaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃ NMP 100 - 110 2.5 88 - 92 Optimal. Mild basicity prevents ester hydrolysis; high solubility in NMP ensures rapid SNAr.
NaFDMFReflux (~153)4.580 - 85Fluoride acts as a mild base; requires higher thermal energy, leading to minor thermal degradation.
NaHTHF0 to 251.575 - 80Highly reactive; risks intermolecular condensation and unwanted deprotonation at other sites.
DBUToluene1104.065 - 70Non-polar solvent drastically reduces the SNAr transition state stabilization; incomplete conversion.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate

Welcome to the technical support center for the synthesis of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the chemical principles governing this reaction, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Section 1: The Recommended Synthetic Pathway: MgCl₂-Mediated Acylation

The acylation of diethyl malonate is a cornerstone C-C bond-forming reaction. However, achieving high yields of the desired C-acylated product can be challenging due to the inherent acidity of the product itself, which can consume the enolate intermediate. A highly effective method, pioneered by Rathke and Cowan, utilizes magnesium chloride to overcome this limitation.[1][2] This protocol proceeds in two main stages: the activation of the carboxylic acid and the subsequent magnesium-mediated acylation.

Overall Synthetic Workflow

The process involves converting the starting carboxylic acid into a highly reactive acid chloride, which then acylates the magnesium enolate of diethyl malonate. This chelate-driven approach favors the desired C-acylation and leads to excellent yields.[3][4][5]

Synthetic Workflow cluster_0 Stage 1: Acid Activation cluster_1 Stage 2: C-Acylation A 2,4,5-Trifluoro-3- methoxybenzoic Acid B 2,4,5-Trifluoro-3- methoxybenzoyl Chloride A->B  SOCl₂ or (COCl)₂  cat. DMF, Heat   D Target Product: Diethyl 2-(2,4,5-trifluoro-3- methoxybenzoyl)malonate B->D  1. MgCl₂, Et₃N, CH₃CN  2. Acidic Workup   C Diethyl Malonate C->D

Caption: Overall workflow for the two-stage synthesis.

Section 2: Detailed Experimental Protocols

Adherence to stoichiometry and anhydrous conditions is critical for success. The following protocols are based on established, high-yield procedures.[1][3]

Protocol 1: Preparation of 2,4,5-Trifluoro-3-methoxybenzoyl Chloride

Carboxylic acids are generally unreactive towards nucleophilic acyl substitution and must be activated.[6][7] Conversion to an acyl chloride is a standard and effective activation method.[7][8]

Materials:

  • 2,4,5-Trifluoro-3-methoxybenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0-3.0 equiv) or Oxalyl chloride ((COCl)₂) (1.5 equiv)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4,5-trifluoro-3-methoxybenzoic acid (1.0 equiv) and anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0 equiv) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until the solution becomes clear and gas evolution ceases.

  • Cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess SOCl₂ is removed as it can interfere with the next step.

  • The resulting crude 2,4,5-trifluoro-3-methoxybenzoyl chloride (a pale yellow oil or low-melting solid) is typically used in the next step without further purification.

Protocol 2: MgCl₂-Mediated Acylation of Diethyl Malonate

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂) (1.1 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl malonate (1.1 equiv, freshly distilled)

  • Triethylamine (Et₃N) (2.2 equiv, freshly distilled)

  • 2,4,5-Trifluoro-3-methoxybenzoyl chloride (from Protocol 1) (1.0 equiv)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • In a separate flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous MgCl₂ (1.1 equiv) in anhydrous acetonitrile (approx. 4 mL per mmol of acid chloride).

  • Add diethyl malonate (1.1 equiv) to the suspension with stirring.

  • Add triethylamine (2.2 equiv) dropwise to the mixture. Stir for 15-20 minutes at room temperature.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Dissolve the crude 2,4,5-trifluoro-3-methoxybenzoyl chloride (1.0 equiv) in a small amount of anhydrous acetonitrile and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a beaker containing 1 M HCl (enough to dissolve all magnesium salts) and crushed ice.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate.

Section 3: Troubleshooting Guide

Problem Potential Cause & Scientific Rationale Recommended Solution
1. Low or No Yield of Final Product Ineffective Acid Activation: The carboxylic acid's hydroxyl group is a poor leaving group. Incomplete conversion to the acid chloride, a superior electrophile, will halt the reaction. This can be caused by wet reagents or insufficient heating.Ensure you are using fresh or purified thionyl chloride. Confirm the removal of excess SOCl₂ azeotropically with toluene. A small sample can be checked with IR spectroscopy for the disappearance of the broad O-H stretch and appearance of the C=O stretch at a higher wavenumber.
Inactive Magnesium Chloride: MgCl₂ must be anhydrous. Water will prevent the formation of the crucial magnesium-enolate chelate, which is responsible for enhancing the nucleophilicity of the malonate.Use freshly opened anhydrous MgCl₂ or dry it in an oven at >150°C for several hours under vacuum before use.
Incorrect Stoichiometry: The reaction requires 2 equivalents of base. The first equivalent deprotonates the malonate, and the second neutralizes the HCl formed from the reaction of the enolate with the acid chloride. Using only one equivalent leads to significantly reduced yields.[1]Carefully measure and use 2.0-2.2 equivalents of triethylamine relative to the acid chloride.
2. Formation of O-Acylated Byproduct Lack of Chelation Control: Enolates are ambident nucleophiles, meaning they can react at either the carbon (C-acylation) or the oxygen (O-acylation). In the absence of a chelating metal ion, reaction at the "harder" oxygen center can be competitive.The primary role of Mg²⁺ is to form a six-membered chelate with the diethyl malonate enolate. This complex blocks the oxygen atom, sterically and electronically directing the incoming acid chloride to react exclusively at the carbon atom.[3] Ensure MgCl₂ is present and active.
3. Significant Unreacted Diethyl Malonate Incomplete Enolate Formation: The pKa of diethyl malonate is ~13. Triethylamine (pKa of conjugate acid ~10.7) is a relatively mild base. The reaction is driven by the formation of the magnesium chelate, which increases the acidity of the malonate's α-protons.[1] If the base is wet or degraded, deprotonation will be inefficient.Use freshly distilled, dry triethylamine and anhydrous acetonitrile. Ensure the mixture is stirred adequately before adding the acid chloride to allow for complete chelate and enolate formation.
4. Difficulties in Product Purification Acidic Impurities: The product itself is a β-keto ester and is more acidic than diethyl malonate. Residual unreacted acid chloride can hydrolyze back to the carboxylic acid during workup.The acidic workup (1 M HCl) is crucial for protonating the product and breaking up the magnesium salts. A subsequent wash with a mild base like saturated sodium bicarbonate solution will remove any residual 2,4,5-trifluoro-3-methoxybenzoic acid.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the precise role of Magnesium Chloride in this reaction? Magnesium chloride is the key to the success of this protocol. It acts as a Lewis acid, coordinating to the two carbonyl oxygens of diethyl malonate. This coordination polarizes the C-H bond of the active methylene group, significantly increasing its acidity. This allows a relatively mild base like triethylamine to quantitatively form the enolate, which remains chelated to the magnesium ion. This magnesium enolate is then poised for selective C-acylation.[3][5]

Caption: Mg²⁺ chelation directs C-acylation.

Q2: Why use triethylamine instead of a stronger base like sodium ethoxide (NaOEt)? While a strong base like NaOEt would easily deprotonate diethyl malonate, it is also a potent nucleophile. It would readily attack the highly reactive 2,4,5-trifluoro-3-methoxybenzoyl chloride, leading to transesterification and other side reactions, thus lowering the yield of the desired product. Triethylamine is non-nucleophilic and mild enough that it does not react with the acid chloride, ensuring the acylation reaction proceeds cleanly.[1]

Q3: Can I use the carboxylic acid directly with a coupling agent instead of making the acid chloride? Yes, this is a viable alternative. Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid in situ.[7] However, this approach generates byproducts (dicyclohexylurea for DCC, which can be difficult to remove) and may be less cost-effective on a large scale compared to the acid chloride method. The acid chloride route is often more robust and higher-yielding for this specific transformation.

Q4: What are the key safety precautions for this synthesis?

  • Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive, toxic, and react violently with water. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction releases toxic gases (SO₂ and HCl, or CO, CO₂, and HCl), which should be scrubbed through a base trap.

  • Anhydrous Conditions: The use of MgCl₂ and the formation of the acid chloride necessitate strict anhydrous (moisture-free) conditions. Use flame-dried glassware and dry solvents.

  • Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

Section 5: References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. [Link]

  • TutorChase. (n.d.). How are carboxylic acids activated for reactions? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • LookChem. (2022, August 2). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Retrieved from [Link]

  • Hunt, I. (n.d.). Malonic Ester Synthesis. University of Calgary. Retrieved from [Link]

  • Google Patents. (n.d.). CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof. Retrieved from

  • Scribd. (n.d.). Acylation of Diethyl Malonate Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). The mgcl2-et3n base system: A useful reagent in organic synthesis. Request PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for High-Purity Extraction of CAS 122375-85-3

Welcome to the Technical Support Center for CAS 122375-85-3 (Ethyl 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate)[1]. This compound is a highly sensitive, critical synthetic intermediate used in the production of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 122375-85-3 (Ethyl 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate)[1]. This compound is a highly sensitive, critical synthetic intermediate used in the production of advanced fluoroquinolone antibiotics, such as Moxifloxacin[2].

Because this molecule features a trifluorinated aromatic ring, a methoxy group, and an enol-ether/ester functionality, it is highly lipophilic but uniquely susceptible to nucleophilic attack and thermal degradation[2]. This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve >99% extraction purity.

🔬 Troubleshooting Guide & FAQs

Q: Why am I seeing transesterification impurities (e.g., methyl ester formation) during the extraction and concentration of CAS 122375-85-3? A: The acrylate and ester moieties of CAS 122375-85-3 are highly susceptible to nucleophilic attack. If methanol or ethanol is used as a co-solvent during the reaction quench, or if trace acidic/basic residues remain during concentration, transesterification will occur. Solution: Strictly utilize non-nucleophilic extraction solvents like Ethyl Acetate (EtOAc) or Toluene[3]. Ensure the organic layer is washed with a mild buffer (e.g., 5% NaHCO 3​ ) to neutralize any residual acid before applying heat during solvent evaporation.

Q: How do I selectively partition CAS 122375-85-3 from unreacted 2,4,5-trifluoro-3-methoxybenzoic acid? A: The unreacted acidic precursor contains a carboxylic acid group that can be easily ionized. By performing the extraction in a biphasic system of EtOAc and cold 5% NaHCO 3​ , the acidic impurity is deprotonated and partitions entirely into the aqueous phase as a water-soluble sodium salt. Meanwhile, the highly lipophilic target (CAS 122375-85-3) remains securely in the organic layer[3][4].

Q: My final purity after crystallization is plateauing at ~95%. How can I optimize the solvent system to reach >99%? A: A single-solvent system often fails to exclude structurally similar impurities (such as des-fluoro analogs) because they share nearly identical solubility profiles. You must implement a binary solvent system using a "good" solvent (EtOAc) and an "anti-solvent" (n-Heptane). Dissolve the crude residue in minimal EtOAc at 50°C, then slowly dose n-Heptane while cooling at a controlled rate of 0.5°C/min down to 5°C. This controlled supersaturation prevents impurity occlusion within the crystal lattice.

📊 Solvent System Quantitative Comparison

Selecting the correct solvent is a delicate balance between target solubility, impurity exclusion, and phase separation efficiency.

Solvent SystemDielectric Constant ( ϵ )Target Solubility (25°C)Impurity Partitioning (Acidic)Recommended Application Phase
Ethyl Acetate 6.02High (>100 mg/mL)ModeratePrimary Liquid-Liquid Extraction[3]
Dichloromethane 9.08Very HighPoor (Co-extracts polar impurities)Alternative Extraction (Requires extra washing)[4]
Toluene 2.38ModerateExcellent (Excludes polar acids)Highly Selective Extraction
n-Heptane 1.92Very Low (<5 mg/mL)LowAnti-Solvent for Final Crystallization

🧪 Standard Operating Procedure (SOP): Optimized Extraction & Crystallization

This self-validating protocol utilizes EtOAc for high-yield primary extraction[3] and an anti-solvent gradient for final purification.

Phase 1: Quenching & Primary Extraction

  • Cool the crude reaction mixture containing CAS 122375-85-3 to 5°C to prevent thermal degradation of the enol-ether bond[2].

  • Quench the reaction by slowly adding cold distilled water (2 volumes relative to the reaction mass) while maintaining high agitation.

  • Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous mixture. EtOAc is proven to provide up to 99% extraction yield for fluoroquinolone intermediates[3].

  • Agitate vigorously for 15 minutes, then allow the phases to separate completely.

Phase 2: Alkaline Washing 5. Isolate the upper organic layer (containing the target compound) and discard the lower aqueous layer. 6. Wash the organic layer with an equal volume of cold 5% NaHCO 3​ solution to neutralize and extract unreacted acidic precursors. 7. Perform a final wash with saturated NaCl (brine) to remove residual water from the organic phase.

Phase 3: Concentration & Anti-Solvent Crystallization 8. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at <40°C to avoid thermal stress[3]. 9. Redissolve the resulting crude residue in a minimal volume of EtOAc at 50°C. 10. Slowly add n-Heptane (anti-solvent) dropwise until the solution becomes slightly turbid (cloud point). 11. Cool the mixture at a controlled rate of 0.5°C/min down to 5°C to induce nucleation and crystal growth. 12. Filter the purified crystals and dry under vacuum at 35°C until a constant weight is achieved.

⚙️ Process Visualization

G Start Crude Reaction Mixture (CAS 122375-85-3) Quench Quench with Cold H2O & Add EtOAc Start->Quench Biphasic Biphasic Separation Quench->Biphasic Aqueous Aqueous Phase (Discard Impurities) Biphasic->Aqueous Polar impurities Organic Organic Phase (Target Compound) Biphasic->Organic Lipophilic target Wash Wash with 5% NaHCO3 (Neutralize Acids) Organic->Wash Concentrate Concentrate under Vacuum (<40°C) Wash->Concentrate Crystallize Anti-Solvent Crystallization (EtOAc / n-Heptane) Concentrate->Crystallize Pure Pure CAS 122375-85-3 (>99% Purity) Crystallize->Pure Controlled cooling

Workflow for the extraction and anti-solvent crystallization of CAS 122375-85-3.

📚 References

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media MDPI - Molecules URL: [Link]

  • Simple, fast and reliable CE method for simultaneous determination of ciprofloxacin and ofloxacin in human urine PMC - National Institutes of Health URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Condensation Agents for 2,4,5-Trifluoro-3-Methoxybenzoic Acid Derivatives

As a Senior Application Scientist, I frequently encounter the synthetic challenge of forming amide or ester bonds with highly deactivated or sterically hindered carboxylic acids. 2,4,5-Trifluoro-3-methoxybenzoic acid is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the synthetic challenge of forming amide or ester bonds with highly deactivated or sterically hindered carboxylic acids. 2,4,5-Trifluoro-3-methoxybenzoic acid is a critical building block, most notably utilized in the synthesis of fluoroquinolone antibiotics like Gatifloxacin [3], as well as in the development of novel amido heteroaromatic therapeutics for liver diseases [2].

This guide objectively compares the performance of leading condensation agents for this specific substrate, providing mechanistic causality, quantitative data, and self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Causality: The Fluorine Effect

To select the appropriate condensation agent, one must first understand the unique physicochemical properties of the substrate [1]. The presence of three fluorine atoms on the aromatic ring exerts a profound electron-withdrawing inductive effect (-I).

  • Increased Acidity: The -I effect significantly lowers the pKa of the carboxylic acid, making initial deprotonation by a tertiary amine base (like DIPEA) rapid and quantitative.

  • Hyper-Electrophilicity: Once the acid is activated (e.g., as an OAt-ester or acid chloride), the resulting carbonyl carbon becomes exceptionally electrophilic. While this accelerates the desired nucleophilic attack by an amine, it simultaneously increases the intermediate's susceptibility to competitive hydrolysis by trace moisture.

  • Steric Hindrance: The 3-methoxy group introduces localized steric bulk adjacent to the reaction center, which can impede the approach of bulky amines if an overly bulky coupling agent is used.

Therefore, the ideal condensation agent must rapidly trap the activated intermediate and facilitate nucleophilic attack before side reactions can occur.

Objective Comparison of Condensation Agents

HATU: The Discovery Gold Standard

HATU generates a highly reactive HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating amidation through a hydrogen-bonded cyclic transition state. This effectively overcomes the steric bulk of the 3-methoxy group, making it the premier choice for discovery-scale synthesis of complex amido heteroaromatics [2].

T3P (Propylphosphonic Anhydride): The Scale-Up Champion

T3P activates the carboxylic acid to form a mixed anhydride. Its primary advantage is operational: T3P and its phosphonate byproducts are entirely water-soluble. This eliminates the need for complex chromatographic purification and avoids the explosive hazards associated with HOBt/HOAt derivatives, making it ideal for process scale-up.

EDC·HCl / HOBt: The Traditional Workhorse

EDC forms an O-acylisourea, which is trapped by HOBt. While effective for general amidation, the reaction kinetics are slower compared to HATU. In the highly electron-deficient 2,4,5-trifluoro system, slower kinetics can lead to increased hydrolysis of the activated intermediate if the amine is weakly nucleophilic.

Thionyl Chloride (SOCl₂): The Industrial Baseline

SOCl₂ converts the acid directly to 2,4,5-trifluoro-3-methoxybenzoyl chloride. Due to the extreme electron deficiency of the ring, the acid chloride is surprisingly stable to isolation but reacts violently with amines. This was the traditional, highly scalable route for early Gatifloxacin API manufacturing [3].

Quantitative Performance Data
Condensation AgentTypical Yield (%)Reaction Time (h)Byproduct ProfileScalabilityCost Impact
HATU 85–95%1–3HOAt, TetramethylureaLow (Safety/Cost)High
T3P 80–90%2–6Water-soluble phosphonatesHighLow–Medium
EDC·HCl / HOBt 70–85%4–12Water-soluble urea, HOBtMediumMedium
SOCl₂ (Acid Chloride) 85–95%2 + 2SO₂, HCl gasHigh (with scrubbers)Low

Reaction Pathways & Workflows

HATU_Mechanism A 2,4,5-Trifluoro-3- methoxybenzoic Acid B Carboxylate Anion (DIPEA mediated) A->B Base (DIPEA) C HATU Activation B->C Nucleophilic attack on HATU D HOAt Active Ester (Highly Electrophilic) C->D - Tetramethylurea - Hexafluorophosphate F Amide Target Derivative D->F Amidation E Amine Nucleophile E->F Addition-Elimination

Fig 1: HATU-mediated activation and amidation pathway of the fluorinated benzoic acid.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . The in-process controls and specific workup steps logically confirm the success of the chemistry at each stage.

Protocol A: HATU-Mediated Amidation (Discovery Scale)

Optimized for sterically hindered or weakly nucleophilic amines.

Reagents:

  • 2,4,5-Trifluoro-3-methoxybenzoic acid (1.0 eq, 1.0 mmol, 206 mg)

  • Amine of choice (1.1 eq, 1.1 mmol)

  • HATU (1.2 eq, 1.2 mmol, 456 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the acid and amine in anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA to the stirring solution. Causality: Deprotonates the acid to form the reactive carboxylate.

  • Activation: Add HATU in one portion at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (Self-Validation): Sample 5 µL into 1 mL MeCN. Run LC-MS. The reaction is validated as complete when the acid peak (m/z 205[M-H]⁻) is fully consumed and the target mass appears.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (30 mL) and Water (30 mL). Separate the layers.

  • Self-Validating Washing Sequence:

    • Wash the organic layer with 1M HCl (2 x 20 mL). Validates removal of excess amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 x 20 mL). Validates removal of HOAt byproduct and any unreacted acid.

    • Wash with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: T3P-Mediated Amidation (Process Scale)

Optimized for clean phase-separation and elimination of chromatography.

T3P_Workflow Step1 1. Dissolution Acid + Amine in EtOAc Step2 2. Base Addition Add DIPEA (3.0 eq) Step1->Step2 Step3 3. T3P Addition Dropwise at 0-5°C Step2->Step3 Step4 4. Heating Stir at 60°C (4-6h) Step3->Step4 Step5 5. Aqueous Workup Wash with Water/Brine Step4->Step5 Step6 6. Isolation Evaporation & Cryst. Step5->Step6

Fig 2: Step-by-step experimental workflow for scalable T3P-mediated amidation.

Reagents:

  • 2,4,5-Trifluoro-3-methoxybenzoic acid (1.0 eq, 10.0 mmol, 2.06 g)

  • Amine of choice (1.2 eq, 12.0 mmol)

  • T3P (50% solution in EtOAc) (1.5 eq, 15.0 mmol, 8.9 mL)

  • DIPEA (3.0 eq, 30.0 mmol, 5.2 mL)

  • Ethyl Acetate (EtOAc) (30 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the acid and amine in EtOAc at room temperature.

  • Base Addition: Add DIPEA dropwise.

  • Controlled Activation: Cool the mixture to 0–5 °C. Add the T3P solution dropwise over 15 minutes. Causality: Exothermic mixed-anhydride formation must be controlled to prevent premature hydrolysis.

  • Coupling: Heat the reaction to 60 °C for 4–6 hours.

  • Workup (Self-Validation): Cool to room temperature. Add Water (30 mL) and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer twice more with Water (30 mL). Validation: T3P byproducts are highly polar phosphonates; quantitative removal is validated by a clean baseline in the crude NMR of the organic phase.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the highly pure amide.

References

  • Amido Heteroaromatic Compounds Useful in the Treatment of Liver Diseases (WO2023222850A1)
  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections Organic Process Research & Development - ACS Publications[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
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